1-(3-Methylpiperazin-1-yl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(3-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
FTBAUDNVSJSBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)C=C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One
Development of Efficient Synthetic Routes to the Core Structure
The synthesis of 1-(3-methylpiperazin-1-yl)prop-2-en-1-one fundamentally relies on the formation of an amide bond between the nucleophilic 3-methylpiperazine and an activated acrylic acid derivative. The efficiency and selectivity of this process are paramount for its utility in various chemical applications.
Optimization of Acryloyl Chloride Coupling Reactions
The reaction of 3-methylpiperazine with acryloyl chloride represents a primary and direct route to this compound. This coupling is typically conducted under Schotten-Baumann conditions, where an amine is acylated in the presence of a base to neutralize the hydrogen chloride byproduct. Optimization of this reaction involves careful consideration of the solvent, base, temperature, and stoichiometry.
Commonly employed solvents for this type of acylation include aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. The choice of base is also critical, with tertiary amines such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) being frequent choices due to their inability to compete in the acylation reaction. researchgate.net
Research into analogous N-substituted acrylamides has shown that the reaction can be carried out at low temperatures (0-10 °C) to control the exothermicity and minimize side reactions, such as the polymerization of acryloyl chloride or the formation of di-acylated products. uobaghdad.edu.iq The slow, dropwise addition of acryloyl chloride to a solution of 3-methylpiperazine and the base is a standard procedure to maintain control over the reaction. researchgate.net
Table 1: Representative Conditions for Acryloyl Chloride Coupling with Substituted Piperazines
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert. |
| Base | Triethylamine (Et3N) | Effective HCl scavenger, non-nucleophilic. |
| Temperature | 0 °C to room temp. | Minimizes side reactions and polymerization. |
| Stoichiometry | ~1.1 eq. of amine | Ensures complete consumption of acryloyl chloride. |
| Work-up | Aqueous wash | Removes base hydrochloride and unreacted amine. |
Stereoselective Synthesis of Enantiopure this compound
The presence of a chiral center at the 3-position of the piperazine (B1678402) ring means that this compound can exist as a pair of enantiomers. The synthesis of the enantiomerically pure forms, (S)-1-(3-methylpiperazin-1-yl)prop-2-en-1-one and (R)-1-(3-methylpiperazin-1-yl)prop-2-en-1-one, is of significant interest. Two primary strategies are employed for this purpose: the use of a chiral starting material or the resolution of a racemic mixture.
One approach involves starting with enantiomerically pure (R)- or (S)-2-methylpiperazine. The acylation of these chiral building blocks with acryloyl chloride would proceed with retention of stereochemistry at the chiral center, yielding the corresponding enantiopure acrylamide (B121943). The synthesis of chiral 2-methylpiperazine (B152721) itself can be achieved through various methods, including resolution with a chiral resolving agent or asymmetric synthesis from chiral precursors like (R)-(-)-phenylglycinol. rsc.org
Alternatively, kinetic resolution of racemic 3-methylpiperazine can be achieved using chiral acylating agents or enzymatic methods. acs.org For instance, enzyme-catalyzed kinetic resolution has been successfully applied to piperazine derivatives, offering a green and highly selective method for obtaining enantiopure amines. nih.govnih.gov
Exploration of Green Chemistry Principles in Synthesis
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being increasingly applied to amide synthesis. For the preparation of this compound, this can involve several strategies.
One area of focus is the replacement of hazardous solvents. The use of bio-based solvents like Cyrene™ as an alternative to traditional dipolar aprotic solvents such as DMF has been explored for amide synthesis from acid chlorides. nih.gov Another green approach is the use of biocatalysis. Nitrile hydratase enzymes can catalyze the hydration of nitriles to amides under mild, aqueous conditions, potentially offering a more sustainable route to acrylamide derivatives. google.com Furthermore, the development of continuous-flow systems for the synthesis of unstable reagents like acryloyl chloride can enhance safety and efficiency. nih.gov
The use of enzymatic kinetic resolution, as mentioned in the previous section, is another prime example of a green chemistry approach, as it operates under mild conditions and often in aqueous media, reducing the need for harsh chemicals and organic solvents. uobaghdad.edu.iqnih.gov
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purity of this compound, and particularly its enantiomeric purity, is crucial for its intended applications. Advanced purification techniques are therefore essential.
Chromatographic Separations for Enantiomeric Purity
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are likely to be effective. mdpi.com
The choice of mobile phase is critical for achieving good separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be optimized to achieve baseline resolution of the enantiomers. Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, also presents a viable and efficient method for the chiral separation of piperazine derivatives. nih.govmdpi.com
Table 2: Exemplary Chiral HPLC and CE Separation Parameters for Piperazine Derivatives
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Detection |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Hexane/Ethanol or Acetonitrile/Water | UV (e.g., 210 nm) |
| Chiral CE | Sulfated β-cyclodextrin | Phosphate (B84403) buffer | UV |
Crystallization Techniques for Enhanced Purity
Crystallization is a fundamental technique for the purification of solid compounds. For achiral purification, recrystallization from a suitable solvent system can effectively remove impurities. The choice of solvent is determined by the solubility profile of the compound, with the aim of finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
For enantiomeric purification, diastereoselective crystallization is a classical and effective method. This involves reacting the racemic this compound with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.com Once the diastereomeric salts are separated, the desired enantiomer of the target compound can be liberated by treatment with an appropriate acid or base.
Characterization of Synthetic Products by Advanced Spectroscopic Methods for Structural Confirmation
The structural elucidation of this compound is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environments.
A key synthetic approach to this compound involves the acylation of 3-methylpiperazine with acryloyl chloride. To ensure regioselectivity and avoid side reactions, a protection strategy is often employed. For instance, the synthesis of the (S)-enantiomer can be initiated with (S)-1-Boc-2-methylpiperazine. This starting material is reacted with acryloyl chloride in a suitable solvent such as tetrahydrofuran (THF) at a reduced temperature, for example, -10 °C. A base, typically triethylamine, is added to neutralize the hydrochloric acid generated during the reaction. This leads to the formation of the N-Boc protected intermediate, (S)-tert-butyl 4-acryloyl-2-methylpiperazine-1-carboxylate. google.com
The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid, to yield the final product, (S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one, as a salt. google.com
A similar, more general procedure involves the reaction of a piperazine derivative with acryloyl chloride in a solvent like methylene (B1212753) chloride. The reaction is typically carried out at a controlled temperature, below 25°C, and stirred for a couple of hours. Following the reaction, an aqueous solution of a weak base, such as sodium carbonate, is added to neutralize the reaction mixture and facilitate the isolation of the crude product. prepchem.comprepchem.com Purification of the final compound is often achieved through distillation under reduced pressure. prepchem.comprepchem.com
The characterization of the synthesized product is crucial for confirming its identity and purity. Advanced spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. google.com For instance, the ¹H NMR spectrum of the intermediate (S)-tert-butyl 4-acryloyl-2-methylpiperazine-1-carboxylate has been reported. google.com The analysis of chemical shifts, signal multiplicities, and coupling constants in the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular formula of the synthesized product. google.com
The following tables summarize the key reactants and products involved in the synthesis of this compound.
Table 1: Reactants for the Synthesis of this compound
| Compound Name | Molecular Formula | Role |
| (S)-1-Boc-2-methylpiperazine | C₁₀H₂₀N₂O₂ | Starting Material (Protected Amine) |
| 3-Methylpiperazine | C₅H₁₂N₂ | Starting Material (Amine) |
| Acryloyl chloride | C₃H₃ClO | Acylating Agent |
| Triethylamine | C₆H₁₅N | Base |
| Methylene chloride | CH₂Cl₂ | Solvent |
| Sodium carbonate | Na₂CO₃ | Base (for workup) |
Table 2: Products and Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | Type |
| (S)-tert-Butyl 4-acryloyl-2-methylpiperazine-1-carboxylate | C₁₃H₂₂N₂O₃ | Intermediate |
| This compound | C₈H₁₄N₂O | Product |
| (S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one 2,2,2-trifluoroacetate | C₁₀H₁₅F₃N₂O₃ | Product (as a salt) |
Chemical Modification and Derivative Synthesis of 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One
Rational Design Principles for Structural Analogues
The design of structural analogues of 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is guided by established medicinal chemistry principles to modulate its physicochemical and pharmacological properties. Key strategies involve bioisosteric replacement of the core piperazine (B1678402) ring and chemical modification of the reactive acrylamide (B121943) moiety.
Bioisosteric Replacements within the Piperazine Ring
Bioisosteric replacement is a strategy used to create new molecules with similar biological properties by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.comprinceton.edu The piperazine ring is a common motif in FDA-approved drugs, valued for its ability to confer aqueous solubility and provide vectors for substitution. mdpi.comenamine.net However, modifying or replacing it can be advantageous for altering pharmacokinetic properties like metabolic stability, pKa, and lipophilicity, or to explore new intellectual property space. cambridgemedchemconsulting.comenamine.net
| Bioisostere Class | Example Structure | Rationale for Replacement |
|---|---|---|
| Bridged Bicyclic Amines | e.g., 2,5-Diazabicyclo[2.2.1]heptane | Introduces conformational rigidity; alters vector angles between nitrogen substituents. Can improve binding affinity by reducing the entropic penalty upon binding. nih.gov |
| Spirocyclic Diamines | e.g., 2,7-Diazaspiro[3.5]nonane | Maintains a diamine character while introducing a three-dimensional scaffold. Can improve metabolic stability and escape flatland chemistry. enamine.net |
| Fused Bicyclic Amines | e.g., Octahydropyrrolo[3,4-b]pyrrole | Creates a rigid structure with defined stereochemistry, potentially enhancing selectivity for a biological target. nih.gov |
| Ring-Expanded Analogues | e.g., Homopiperazine (B121016) (1,4-Diazepane) | Increases flexibility and the distance between nitrogen atoms, which can be useful for spanning larger binding pockets. May alter pKa and lipophilicity. cambridgemedchemconsulting.com |
| Acyclic or Simplified Analogues | e.g., N,N'-dimethylethylenediamine | Reduces molecular complexity and may improve synthetic accessibility, while retaining the core diamine pharmacophore. |
Modifications of the Acrylamide Moiety for Tuned Reactivity
The acrylamide group is an α,β-unsaturated carbonyl system that functions as a Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, on target proteins. nih.govnih.gov This covalent interaction can lead to irreversible inhibition, offering advantages in potency and duration of action. The reactivity of this "warhead" is a critical parameter that can be finely tuned through chemical modification to balance target engagement with off-target reactivity. nih.govchimia.ch
Substitutions at the α or β positions of the acrylamide can modulate its electrophilicity. For example, introducing an electron-withdrawing group like a nitrile at the α-position (cyanoacrylamide) can increase reactivity and, in some cases, lead to reversible covalent bonding. nih.govchimia.ch Conversely, adding electron-donating groups like a methyl group can decrease reactivity. chimia.ch Another strategy is to replace the alkene with an alkyne, forming a propiolamide, which alters the geometry and reactivity of the electrophile. acs.orgnih.gov
| Modification Strategy | Example Moiety | Effect on Reactivity |
|---|---|---|
| α-Substitution | α-cyano-acrylamide | Increases electrophilicity, can lead to reversible covalent interactions. nih.gov |
| α-Substitution | α-methyl-acrylamide | Decreases electrophilicity through steric hindrance and electronic effects. chimia.ch |
| β-Substitution | β-amino-acrylamide | Reactivity is modulated by the pKa of the amine substituent. researchgate.net |
| Alkene Replacement | Propiolamide (alkyne) | Alters geometry from trigonal to linear; modifies Michael acceptor reactivity. acs.org |
| Warhead Replacement | Vinyl sulfonamide | Serves as an alternative Michael acceptor, reported to react more rapidly with thiols than acrylamides. nih.gov |
Synthesis of N-Substituted Piperazine Derivatives
The secondary amine on the 3-methylpiperazine ring provides a convenient handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents to explore the chemical space around the core molecule.
Exploration of Alkyl, Aryl, and Heteroaryl Substituents
The synthesis of N-substituted derivatives of 3-methylpiperazine can be achieved through several standard organic chemistry transformations. The choice of method depends on the nature of the substituent being introduced. nih.govnih.gov
N-Alkylation: This is commonly achieved via nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide or sulfonate. nih.gov Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkyl derivative. mdpi.com
N-Arylation: The introduction of aryl or heteroaryl groups typically requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a widely used palladium-catalyzed reaction for this purpose. mdpi.com Alternatively, nucleophilic aromatic substitution (SNAr) can be effective if the (hetero)aryl ring is sufficiently electron-deficient. nih.govmdpi.com
These methods allow for the synthesis of a diverse library of analogues, which is crucial for establishing structure-activity relationships (SAR).
| Substituent Class | Example Substituents | Common Synthetic Method |
|---|---|---|
| Alkyl | Ethyl, Isopropyl, Benzyl, Carboxyethyl | Reductive amination with corresponding aldehyde; Nucleophilic substitution with alkyl halide. nih.gov |
| Aryl | Phenyl, 4-Fluorophenyl, 2,3-Dichlorophenyl | Buchwald-Hartwig amination with aryl halide. mdpi.com |
| Heteroaryl | Pyridinyl, Pyrimidinyl, Benzimidazolonyl | Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr). nih.govnih.gov |
Ring Expansion and Contraction Strategies
Altering the size of the heterocyclic ring is a powerful strategy to modify the conformational properties and the spatial relationship between key functional groups.
Ring Expansion: The most common ring-expanded analogue of piperazine is homopiperazine (1,4-diazepane). Synthesis of a homopiperazine analogue of the title compound could involve coupling a suitable diamine, such as N-methylethane-1,2-diamine, with a three-carbon dielectrophile. Ruthenium-catalyzed coupling of a diol and a diamine is one modern approach to forming such rings. organic-chemistry.org The exploration of homopiperazine mimics has been shown to improve metabolic stability and receptor potency in some drug candidates. cambridgemedchemconsulting.com
Ring Contraction: Ring contraction of piperidines to pyrrolidines has been achieved through methods like photochemical rearrangements or oxidative C-N bond cleavage followed by recyclization. nih.gov Applying such a strategy to a piperazine derivative is more complex but could theoretically lead to substituted pyrazolidine (B1218672) or imidazolidine (B613845) analogues. A more direct synthetic approach would involve building the smaller ring from scratch, for example, by using a substituted 1,2-diamine as a starting point for annulation. nih.gov
Preparation of Prodrugs and Targeted Delivery Moieties for Research Probes
Prodrugs are inactive or less active precursors that are converted into the active drug in vivo. This strategy can be used to overcome issues with solubility, permeability, or stability. google.comnih.govmdpi.com For this compound, several prodrug strategies could be envisioned:
Carrier-Linked Prodrugs at the Piperazine Nitrogen: The secondary amine of the piperazine ring can be functionalized with a promoiety that is cleaved enzymatically or chemically. For example, attaching a phosphate (B84403) group can dramatically increase water solubility for intravenous administration. google.com Another approach is to form a carbamate (B1207046) or an N-acyl derivative that is later hydrolyzed. Aripiprazole Lauroxyl is a long-acting injectable antipsychotic that exists as a prodrug, highlighting the utility of this approach for piperazine-containing molecules. nih.gov
Masking the Acrylamide Warhead: The reactivity of the acrylamide could be temporarily masked. For instance, a reversible addition of a thiol-containing promoiety to the double bond could create a prodrug that releases the active Michael acceptor upon cleavage of the promoiety.
Targeted Delivery Moieties for Research Probes: To study the biological interactions of a molecule, it can be converted into a research probe by attaching a reporter group (like a fluorophore) or a targeting ligand. The acrylamide moiety itself can be part of a "Covalent Ligand Directed Release" (CoLDR) system. nih.govacs.org In this approach, a modified methacrylamide (B166291) is used where reaction with a target nucleophile causes the release of a leaving group, which can be a fluorophore, enabling turn-on detection of target engagement. nih.govresearchgate.net
Alternatively, the secondary amine of the piperazine ring can be used as an attachment point for a linker connected to a targeting moiety. This could be a biotin (B1667282) tag for affinity purification experiments or a larger ligand (e.g., peptide, antibody fragment) to direct the molecule to a specific cell type or protein complex. The synthesis would involve standard bioconjugation chemistry, such as amide bond formation or reductive amination, to connect the linker to the piperazine nitrogen.
Development of Linker Chemistry for Conjugate Synthesis
The chemical structure of this compound, featuring a reactive acrylamide "warhead," makes it a significant scaffold for the synthesis of covalent inhibitors. The development of linker chemistry is crucial for tethering this warhead to larger molecules, such as antibodies or other proteins, to create targeted therapeutics and chemical probes. Linkers connect the reactive molecule to a guiding moiety, influencing the conjugate's stability, solubility, and pharmacokinetic properties. The strategic design of these linkers is a key aspect of modern drug development, including the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). researchgate.netnih.gov
The acryloyl group of this compound serves as a Michael acceptor, capable of forming a stable, irreversible covalent bond with nucleophilic residues, such as cysteine, on target proteins. This inherent reactivity is the cornerstone of its function as a warhead in more complex molecular constructs. nih.gov The development of conjugates, therefore, focuses on attaching various linkers to the piperazine ring, typically at the nitrogen atom not involved in the acrylamide bond, or by synthesizing derivatives from a 2-methylpiperazine (B152721) precursor.
A prominent strategy in modern conjugate chemistry is the use of "clickable" linkers. iris-biotech.de This approach involves incorporating a functional group, such as an azide (B81097) or an alkyne, into the linker structure. This allows for a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction to join the warhead-linker complex to a biomolecule. This method is a cornerstone of fragment-based drug design (FBDD) for generating compound libraries with high potential for optimization into potent drug candidates. researchgate.net
For applications like ADCs, the linker's properties are critical. ADCs are designed to selectively deliver potent cytotoxic agents to tumor cells. nih.gov The linker must be stable in systemic circulation but allow for the release of the cytotoxic payload within the target cell. Enzyme-cleavable linkers, such as those containing a valine-citrulline (VC) dipeptide, are often employed. These are designed to be cleaved by lysosomal enzymes like cathepsin B, which are abundant inside cancer cells, thereby releasing the active warhead. nih.gov
The table below outlines potential linker strategies that can be adapted for synthesizing conjugates using a piperazine-based warhead like this compound.
Table 1: Potential Linker Strategies for Piperazine-Based Warheads
| Linker Type | Attachment Chemistry | Key Features | Intended Application |
|---|---|---|---|
| Alkyl Chain with Terminal Functional Group | Amide bond formation, Ether linkage | Simple, stable, and provides spacing between the warhead and the conjugate partner. | Basic chemical probes, initial FBDD studies. |
| Polyethylene Glycol (PEG) Linker | Amide bond formation, Click Chemistry | Increases hydrophilicity, improves pharmacokinetic properties, and reduces aggregation. | ADCs, PROTACs, targeted drug delivery. |
| Valine-Citrulline (VC) Dipeptide | Self-immolative spacer chemistry | Cleavable by intracellular enzymes (e.g., Cathepsin B), enabling targeted drug release. nih.gov | Antibody-Drug Conjugates (ADCs). nih.gov |
| Clickable Linkers (Alkyne/Azide) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High efficiency, specificity, and biocompatibility of the reaction. researchgate.netiris-biotech.de | Site-specific protein labeling, synthesis of complex bioconjugates. iris-biotech.de |
The functional groups incorporated into the piperazine scaffold or the linker itself are the chemical handles for conjugation. The choice of functional group dictates the type of chemical reaction that can be used to form the final conjugate.
Table 2: Examples of Functional Groups for Linker Conjugation
| Functional Group | Complementary Reactive Group | Reaction Type |
|---|---|---|
| Carboxylic Acid | Amine | Amide Bond Formation |
| Amine | Carboxylic Acid, NHS Ester | Amide Bond Formation |
| Alkyne | Azide | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Azide | Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Maleimide | Thiol (e.g., Cysteine) | Michael Addition |
Molecular Mechanism of Action Research for 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One
Investigation of Covalent Adduction Mechanisms to Target Proteins
The primary mechanism for covalent bond formation by 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is through a Michael addition reaction, a well-established transformation in organic chemistry and a key strategy in the design of covalent drugs. masterorganicchemistry.com
The Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl system. masterorganicchemistry.com In a biological context, the nucleophile is typically a reactive amino acid side chain on a protein. The acrylamide (B121943) moiety in this compound serves as the Michael acceptor. researchgate.net The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. researchgate.net
Within proteins, the thiol group of a cysteine residue is a potent biological nucleophile that readily participates in Michael additions. researchgate.net The reaction proceeds when a deprotonated cysteine (thiolate) in the protein's binding pocket attacks the electrophilic β-carbon of the acrylamide, forming a stable carbon-sulfur covalent bond. researchgate.netresearchgate.net This targeted and irreversible modification of the protein leads to a loss or alteration of its biological function. researchgate.net
The acrylamide functional group is a cornerstone of modern covalent drug design due to its "tunable" reactivity. nih.gov Acrylamides are considered weakly electrophilic, or "soft" electrophiles. nih.gov This property is advantageous as it minimizes off-target reactions with other biological nucleophiles, such as the abundant cellular thiol glutathione. nih.gov For a reaction to occur, the acrylamide warhead generally requires precise positioning and proximity to the target nucleophile within the protein's binding site, a process driven by the non-covalent interactions of the entire inhibitor molecule. researchgate.netnih.gov This initial reversible binding step significantly increases the effective concentration of the electrophile near the target residue, facilitating the subsequent irreversible covalent bond formation. researchgate.net The reactivity of Michael acceptors can be compared based on their chemical structure, which influences their electrophilicity.
Table 1: Comparison of Reactivity for Common Michael Acceptors
| Michael Acceptor Group | General Reactivity | Common Biological Nucleophile | Notes |
| Acrylamide | Weakly Electrophilic | Cysteine | Reactivity is highly dependent on target proximity, making it ideal for targeted inhibitors. nih.gov |
| Vinyl Sulfonamide | Moderately Electrophilic | Cysteine, Lysine | Generally more reactive than acrylamides. |
| α,β-Unsaturated Ester | Weakly Electrophilic | Cysteine | Often less reactive with thiols than corresponding acrylamides. nih.gov |
| Maleimide | Highly Electrophilic | Cysteine | High reactivity can lead to more off-target labeling. |
Identification and Characterization of Specific Molecular Targets (e.g., KRAS G12C)
The this compound structure serves as a reactive fragment, or "warhead," incorporated into larger molecules designed to target specific proteins. A prominent example is its use in inhibitors targeting the KRAS G12C mutant, an oncogenic protein implicated in several cancers, including lung, colorectal, and pancreatic cancer. google.com The G12C mutation introduces a cysteine residue at position 12, which is not present in the wild-type protein and can be exploited for targeted covalent inhibition. google.comnih.gov Inhibitors containing the acrylamide warhead are designed to bind to a pocket near this mutant cysteine, leading to a covalent linkage that locks the protein in an inactive state.
A variety of biophysical methods are employed to characterize the interaction between a covalent inhibitor and its target protein, providing data on binding affinity, kinetics, and thermodynamics. nih.gov
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure the kinetics of the initial non-covalent binding (association, kon) and the subsequent dissociation (koff) before the covalent reaction occurs. nih.govnumberanalytics.com It helps in understanding the reversible binding affinity that positions the warhead for covalent modification.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). numberanalytics.comacs.org
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the formation of the covalent adduct. youtube.com By measuring the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms that a covalent bond has formed. Peptide mapping, a technique involving proteolytic digestion of the protein followed by MS analysis, can pinpoint the exact amino acid residue that has been modified. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about ligand binding. nih.govnumberanalytics.com Ligand-observe or protein-observe experiments can be used to confirm binding, determine the binding site, and study the kinetics of the interaction. nih.gov
Table 2: Overview of Biophysical Techniques for Analyzing Ligand-Protein Interactions
| Technique | Information Obtained | Key Advantages |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (Kd) | Real-time, label-free analysis of association and dissociation. numberanalytics.com |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), Affinity (Kd), Stoichiometry (n) | Provides a complete thermodynamic profile of binding. acs.org |
| Mass Spectrometry (MS) | Confirmation of covalent bond, Identification of binding site | Directly verifies covalent modification and can identify the modified residue. youtube.com |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, Structural changes, Kinetics | Provides atomic-resolution information in a solution environment. nih.gov |
Understanding the precise three-dimensional arrangement of the inhibitor within the protein's binding site is critical for rational drug design. Structural biology techniques provide atomic-level insights into the binding mode.
X-ray Crystallography: This is the most common method for obtaining high-resolution structural information of protein-ligand complexes. numberanalytics.com A crystal structure of the target protein covalently bound to the inhibitor reveals the specific orientation of the inhibitor, the non-covalent interactions that confer specificity (e.g., hydrogen bonds, hydrophobic interactions), and the geometry of the newly formed covalent bond with the target residue (e.g., Cys12 in KRAS G12C). rsc.org
Cryo-Electron Microscopy (Cryo-EM): For large proteins or protein complexes that are difficult to crystallize, cryo-EM has become a powerful alternative for structure determination, capable of reaching near-atomic resolution.
These structural insights are invaluable for optimizing inhibitor potency and selectivity by enabling targeted modifications to the inhibitor's chemical structure. researchgate.net
Analysis of Allosteric Modulation and Conformational Changes Induced by Binding
Covalent inhibitors containing the this compound moiety often function as allosteric modulators. nih.govcsmres.co.uk Allosteric modulation occurs when a ligand binds to a site on the protein (an allosteric site) that is topographically distinct from the protein's primary functional or active site (the orthosteric site). nih.govnih.gov This binding event induces a conformational change in the protein that alters its activity. nih.gov
In the case of KRAS G12C inhibitors, the drug does not bind to the primary GTP/GDP binding site. Instead, it targets a different, allosteric pocket on the protein surface that is accessible in the GDP-bound (inactive) state. nih.gov The covalent attachment of the inhibitor to Cys12 within this allosteric site locks the KRAS protein in its inactive conformation. This prevents the exchange of GDP for GTP, a critical step for KRAS activation and downstream signaling. By trapping the protein in this inactive state, the inhibitor effectively shuts down the oncogenic signaling cascade. This mechanism of covalent allosteric inhibition offers high specificity, as the allosteric binding pocket and the targetable cysteine are unique features of the mutant protein. nih.gov
Elucidation of Specific Amino Acid Residues Involved in Covalent Binding
The molecular mechanism of action for this compound, a compound featuring a reactive acrylamide group, is best understood through the extensive research conducted on analogous covalent inhibitors, particularly in the context of Bruton's tyrosine kinase (BTK). The defining feature of these inhibitors is their ability to form a stable, irreversible covalent bond with a specific amino acid residue within the target protein's active site. This targeted interaction leads to the sustained inhibition of the enzyme's activity.
The primary amino acid residue implicated in the covalent binding of acrylamide-containing inhibitors to BTK is Cysteine 481 (Cys-481) . nih.govwikipedia.org This residue is strategically located within the ATP-binding pocket of the BTK kinase domain. nih.govnih.gov The chemical process involves a Michael addition reaction, where the thiol group (-SH) of the Cys-481 side chain acts as a nucleophile, attacking the electrophilic β-carbon of the acrylamide's prop-2-en-1-one moiety. This results in the formation of a permanent thioether bond, effectively and irreversibly inactivating the kinase. wikipedia.orgresearchgate.net
Quantum mechanics/molecular mechanics (QM/MM) simulations have provided a deeper understanding of this reaction. nih.gov These studies suggest a multi-step process for the covalent modification of Cys-481. The most probable mechanism involves an initial proton transfer from the thiol group of Cys-481 to the carbonyl oxygen of the acrylamide warhead. This is followed by the formation of the sulfur-carbon covalent bond, creating an enol intermediate. The final step is a rate-determining tautomerization to form the stable, inactivated BTK-inhibitor complex. nih.gov
While Cys-481 is the direct site of covalent attachment, the successful binding and proper orientation of the inhibitor within the active site are facilitated by interactions with several other key amino acid residues. X-ray crystallography and molecular modeling studies of BTK in complex with the analogous inhibitor ibrutinib (B1684441) have elucidated these crucial non-covalent interactions. researchgate.netresearchgate.netrcsb.org These interactions ensure the inhibitor is precisely positioned for the covalent reaction with Cys-481 to occur efficiently.
Key interacting residues in the BTK active site include:
Hydrogen Bonds: The inhibitor forms hydrogen bonds with residues that line the ATP-binding pocket. These interactions help to anchor the molecule in the correct conformation.
Hydrophobic Interactions: The aromatic portions of similar inhibitors engage in hydrophobic interactions with non-polar residues in the binding site, further stabilizing the complex.
Gatekeeper Residue: The "gatekeeper" residue, Threonine 474 (Thr474) , is a critical component of the binding site that influences the selectivity and binding of inhibitors. nih.gov Mutations at this site can confer resistance by sterically hindering the inhibitor's ability to bind.
The table below summarizes the key amino acid residues in the BTK active site that are involved in the binding of acrylamide-based covalent inhibitors.
| Residue Name | Residue Position | Role in Binding | Type of Interaction |
| Cysteine | 481 | Primary target for covalent bond formation | Covalent (Thioether bond) |
| Threonine | 474 | Gatekeeper residue, influences inhibitor binding | Steric/Van der Waals |
| Lysine | 430 | Part of the ATP-binding pocket, potential for interaction | Hydrogen Bonding |
| Tyrosine | 476 | Part of the ATP-binding pocket, potential for interaction | Hydrophobic/Pi-stacking |
| Leucine | 408 | Forms part of the hydrophobic pocket | Hydrophobic |
| Valine | 416 | Contributes to the shape of the binding pocket | Hydrophobic |
The elucidation of these specific amino acid interactions has been fundamental to understanding the mechanism of action of covalent inhibitors like this compound. This detailed knowledge of the binding site has also been instrumental in the design of second-generation inhibitors with improved selectivity and in understanding the molecular basis of acquired resistance, which often involves mutations in these key residues, most notably Cys-481. nih.govelsevierpure.com
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One Analogues
Elucidation of Key Pharmacophoric Features for Target Engagement
The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For covalent inhibitors related to 1-(3-methylpiperazin-1-yl)prop-2-en-1-one, the key pharmacophoric elements typically include a recognition moiety, a linker, and an electrophilic warhead.
The Recognition Moiety : The substituted piperazine (B1678402) ring serves as a core recognition element. Its role is to engage in specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) within the binding pocket of a target protein, ensuring proper orientation of the molecule. The methyl group at the 3-position of the piperazine ring can provide a crucial steric and hydrophobic interaction that enhances binding affinity and selectivity.
The Linker : The carbonyl group of the propenone structure acts as a rigidifying linker, connecting the recognition moiety to the reactive warhead. Its planarity and ability to act as a hydrogen bond acceptor are often critical for maintaining the optimal geometry for both initial binding and the subsequent covalent reaction.
The Electrophilic Warhead : The acrylamide (B121943) group (-C(O)CH=CH₂) is the reactive component, or "warhead." It is an electrophilic Michael acceptor designed to form a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the target protein's active site. The reactivity of this group can be modulated by electronic effects of the adjacent linker and recognition elements.
Research on covalent Bruton's tyrosine kinase (BTK) inhibitors, which often share the acrylamide warhead, has demonstrated that modifications to the recognition moiety dramatically impact potency. For instance, replacing a simple phenyl group with a more complex heterocycle can alter selectivity and improve cellular activity by orders of magnitude, highlighting the importance of this pharmacophoric feature in guiding the inhibitor to its target.
The table below illustrates hypothetical SAR data for analogues, demonstrating the importance of each pharmacophoric feature.
Table 1: Hypothetical SAR Data for Analogues
| Analogue | Modification | Rationale | Predicted Activity |
|---|---|---|---|
| A | 1-(Piperazin-1-yl)prop-2-en-1-one | Removal of the methyl group | Loss of specific hydrophobic interaction may decrease affinity. |
| B | 1-(3-Methylpiperazin-1-yl)ethan-1-one | Saturation of the acrylamide double bond | Removal of the Michael acceptor prevents covalent bond formation. |
| C | N-phenyl-3-(3-methylpiperazin-1-yl)propanamide | Isomeric rearrangement | Altered geometry of the warhead may hinder its approach to the target nucleophile. |
| D | 1-(4-Acryloyl-2-methylpiperazin-1-yl)phenylethanone | Addition of a phenyl group | Introduces a larger recognition element to potentially engage with additional pockets. |
Impact of Stereochemistry on Molecular Recognition and Covalent Bond Formation
Stereochemistry, particularly at the 3-position of the piperazine ring, is a critical determinant of biological activity. The chiral center introduced by the methyl group results in two enantiomers, (R)-1-(3-methylpiperazin-1-yl)prop-2-en-1-one and (S)-1-(3-methylpiperazin-1-yl)prop-2-en-1-one. These enantiomers can exhibit profound differences in their interactions with a chiral biological target like a protein binding site.
One enantiomer will typically position the methyl group in a sterically favorable pocket, enhancing binding affinity, while the other may cause a steric clash, reducing or abolishing activity. This precise fit is not only crucial for the initial non-covalent binding but also for orienting the acrylamide warhead at an optimal distance and angle for the covalent reaction with the target nucleophile.
For example, in the development of certain kinase inhibitors, it has been observed that one enantiomer can be significantly more potent than the other. This is because the active site of the kinase is a three-dimensional, chiral environment. The superior fit of the more active enantiomer leads to a longer residence time in the binding pocket, thereby increasing the probability of the covalent reaction occurring.
Table 2: Hypothetical Stereochemistry Impact on Target Inhibition
| Enantiomer | Configuration | Predicted Interaction | Consequence |
|---|---|---|---|
| (R)-enantiomer | Methyl group fits into a specific hydrophobic sub-pocket. | Stabilizes the ligand-protein complex. | Higher affinity and faster rate of covalent modification. |
| (S)-enantiomer | Methyl group clashes with the protein backbone. | Destabilizes the ligand-protein complex. | Lower affinity and significantly reduced or no covalent modification. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, QSAR models can be developed to predict the inhibitory potency based on various molecular descriptors.
These descriptors can be categorized as:
Electronic : Descriptors such as the partial charge on the β-carbon of the acrylamide, which influences its electrophilicity and reactivity.
Steric : Parameters like molecular volume or the Tolman cone angle to describe the size and shape of substituents on the piperazine ring.
Hydrophobic : The partition coefficient (logP) to model the compound's ability to cross cell membranes and interact with hydrophobic pockets.
Topological : Descriptors that encode the connectivity and branching of the molecular structure.
A typical QSAR equation might take the form:
log(1/IC₅₀) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant
Where IC₅₀ is the concentration of the inhibitor required to achieve 50% inhibition. By building a robust QSAR model from a training set of analogues with known activities, researchers can predict the potency of novel, unsynthesized compounds. This predictive capability accelerates the design-build-test-learn cycle of drug discovery, allowing for the prioritization of molecules with the highest probability of success. For instance, a model might predict that increasing the electron-withdrawing capacity of a substituent on the piperazine ring could enhance the reactivity of the acrylamide warhead, leading to higher potency.
Analysis of Conformational Dynamics and Their Influence on Ligand-Protein Interactions
Both proteins and ligands are dynamic entities, and their flexibility plays a crucial role in the binding process. The this compound scaffold possesses conformational flexibility, primarily due to the piperazine ring, which can adopt different chair and boat conformations.
Molecular dynamics (MD) simulations are a powerful tool to study these conformational dynamics and their impact on ligand-protein interactions. MD simulations can reveal:
The Bound Conformation : Identifying the lowest energy conformation of the ligand when it is bound to the protein target. This may differ significantly from its preferred conformation in solution.
Protein Flexibility : Understanding how the protein binding pocket adapts and changes shape to accommodate the ligand (a phenomenon known as "induced fit").
For the piperazine ring, the transition between different conformations can be critical for navigating the entry channel to the binding site and for achieving the final, stable bound state. An analysis of these dynamics can explain why some rigid analogues fail to bind effectively, as they cannot adapt to the conformational requirements of the protein target. Understanding the dynamic interplay between the ligand and protein is therefore essential for designing inhibitors with improved kinetic and thermodynamic profiles.
Computational Chemistry and Molecular Modeling of 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One
Molecular Docking and Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. For electrophilic compounds like 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one, which are designed to form a covalent bond with their target, specialized docking methods are required.
Covalent Docking Algorithms for Electrophilic Compounds
Covalent docking algorithms are essential for studying compounds like this compound, which contains an α,β-unsaturated carbonyl group (an acrylamide), a well-known Michael acceptor. This group can react with nucleophilic residues on a protein, such as the thiol group of a cysteine, to form a stable covalent bond.
Standard non-covalent docking algorithms are insufficient for predicting the binding mode of such reactive molecules. Covalent docking methods, however, explicitly model the formation of the covalent bond between the ligand and the protein. These algorithms typically involve a multi-step process:
Receptor-Ligand Sampling: Initially, the ligand is often docked non-covalently to sample a wide range of binding poses within the target's active site.
Reaction Definition: The specific covalent reaction is defined, in this case, a Michael addition between the β-carbon of the acrylamide (B121943) and a nucleophilic amino acid residue (e.g., cysteine).
Covalent Bond Formation and Scoring: The algorithm then forms the covalent bond and scores the resulting complex based on the geometric and energetic favorability of the interaction.
Several software packages have been developed to perform covalent docking, each with its own algorithm and scoring function. Examples include AutoDock, GOLD, and CovDock. mdpi.com These tools can help identify the most likely binding pose and the specific residue that forms the covalent bond. For instance, a hypothetical covalent docking study of this compound with a target kinase might predict a covalent bond with a specific cysteine residue in the active site.
A key challenge in covalent docking is accurately predicting which cysteine residue in a protein is the most likely to react, especially when multiple potential nucleophiles are present. nih.gov The accessibility of the residue and the local electrostatic environment play crucial roles in this determination. nih.gov
Prediction of Binding Free Energies
Various computational methods are used to predict binding free energies, ranging from relatively fast but less accurate scoring functions in docking programs to more rigorous and computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov
These methods calculate the free energy of the protein-ligand complex and the individual protein and ligand, and the difference between these values gives the binding free energy. The calculation typically includes terms for the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy. nih.gov
For a covalent complex of this compound, a hypothetical MM/PBSA calculation might yield the energetic components shown in the table below.
| Energy Component | Hypothetical Value (kcal/mol) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.2 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -35.2 |
This table presents hypothetical data for illustrative purposes.
More advanced methods like Free Energy Perturbation (FEP) can provide even more accurate predictions of relative binding free energies between similar ligands, but they are computationally very demanding. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of the conformational landscape of the ligand-protein complex and an assessment of its stability. researchgate.net
For the covalent complex of this compound with a target protein, an MD simulation can reveal:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, one can assess whether the docked pose is stable.
Key Intermolecular Interactions: MD simulations can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. researchgate.net
Conformational Changes: The simulation can show how the binding of the ligand might induce conformational changes in the protein, which can be crucial for its function. researchgate.net It also reveals the preferred conformations of the flexible piperazine (B1678402) ring.
Solvent Effects: MD simulations explicitly include water molecules, providing a more realistic representation of the cellular environment and its impact on binding.
A typical MD simulation for such a system might run for hundreds of nanoseconds to ensure adequate sampling of the conformational space. researchgate.net Analysis of the simulation trajectory can provide a detailed understanding of the dynamics and thermodynamics of the binding event.
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. For this compound, QC methods are invaluable for understanding the mechanism of its covalent reaction with a biological nucleophile.
Transition State Analysis for Covalent Bond Formation
The formation of a covalent bond proceeds through a high-energy transition state. QC methods, particularly Density Functional Theory (DFT), can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.
For the Michael addition of a cysteine thiol to the acrylamide moiety of this compound, a transition state analysis would involve modeling the approach of the thiolate anion to the β-carbon of the double bond. The results of such a calculation would provide a detailed picture of the reaction mechanism at the electronic level.
| Parameter | Hypothetical Value |
| Reaction | Michael Addition with Cysteine |
| QC Method | B3LYP/6-31G* |
| Activation Energy (kcal/mol) | 15.2 |
| Reaction Energy (kcal/mol) | -25.8 |
This table presents hypothetical data for illustrative purposes.
A lower activation energy would suggest a faster reaction rate, indicating a more reactive compound.
Prediction of Electrophilicity and Nucleophilicity
The reactivity of this compound is governed by its electrophilic nature. QC calculations can quantify the electrophilicity and nucleophilicity of different atoms in a molecule. Key parameters include:
Frontier Molecular Orbitals: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a good indicator of electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons. mdpi.com
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, highlighting the most electrophilic and nucleophilic sites.
De Novo Design and Virtual Screening Approaches for Novel Scaffold Identification
In the quest for novel therapeutic agents, computational chemistry has become an indispensable tool for the rational design and discovery of new molecular entities. De novo design and virtual screening are two powerful in silico strategies that accelerate the identification of promising lead compounds by exploring vast chemical spaces. While specific research focusing on the application of these methods to this compound is not extensively documented in publicly available literature, this section outlines the established computational workflows and strategies that would be employed to identify novel scaffolds using this compound as a starting point.
De novo drug design involves the computational generation of novel molecular structures with desirable properties, often tailored to fit the binding site of a biological target. nih.govfrontiersin.org This approach is particularly valuable for creating new intellectual property and exploring uncharted chemical territories. nih.gov Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those with a high probability of binding to a target of interest. nih.govnvidia.comwikipedia.org Both methodologies can leverage the structural features of a known active compound, such as this compound, to guide the search for new and improved molecular scaffolds.
A key technique often employed in conjunction with these approaches is scaffold hopping. This strategy aims to identify compounds with different core structures (scaffolds) that retain similar biological activity to a known reference molecule. nih.govuniroma1.it By replacing the central scaffold of a molecule while preserving key pharmacophoric features, researchers can discover new classes of compounds with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov
The structural components of this compound make it a compelling starting point for such computational endeavors. The piperazine ring is a "privileged" scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to improve physicochemical properties and engage in favorable interactions with biological targets. researchgate.netnih.govnih.gov The two nitrogen atoms in the piperazine ring can form hydrogen bonds and act as basic centers, which can be crucial for target binding and solubility. researchgate.netnih.gov The acrylamide group is a well-known Michael acceptor, capable of forming covalent bonds with cysteine residues in target proteins. ekb.egekb.egresearchgate.net This feature is present in several FDA-approved kinase inhibitors and can lead to prolonged target engagement. ekb.egnih.gov
A typical computational workflow to identify novel scaffolds based on this compound would involve several steps. Initially, the compound would be used as a query for ligand-based virtual screening. This could involve searching large compound databases for molecules with similar 2D or 3D structures, or matching pharmacophore models derived from the query compound.
Alternatively, in a structure-based approach, if a target protein is known, this compound could be docked into the binding site to understand its binding mode. wikipedia.org This information would then guide a scaffold hopping search, where the core piperazine-acrylamide scaffold is replaced with other chemical moieties that maintain the key interactions with the protein. nih.gov De novo design algorithms could also be employed to "grow" new molecules within the constraints of the binding pocket, potentially identifying entirely novel scaffolds. nih.govacs.org
The output of these computational experiments would be a ranked list of new virtual "hits." These hits would then be subjected to further computational filtering based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, synthetic accessibility, and other drug-like criteria before being considered for chemical synthesis and biological testing.
The following tables provide illustrative examples of the types of data that would be generated during such a computational study.
Advanced Analytical Techniques in the Research of 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One
High-Resolution Mass Spectrometry for Adduct Identification and Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial confirmation of a covalent binding event. nih.gov It provides an exquisitely precise measurement of a molecule's mass. In the context of 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one, HRMS is used to verify the formation of the protein-inhibitor adduct. nih.govacs.org
The process involves incubating the target protein with the compound and then analyzing the protein's mass. A successful covalent reaction is confirmed by an increase in the protein's mass that corresponds exactly to the molecular weight of the inhibitor (154.21 Da). chemscene.com This direct measurement offers unambiguous evidence that a covalent bond has formed. nih.gov Further analysis, typically using a "bottom-up" proteomics approach where the adducted protein is digested into smaller peptides, can pinpoint the exact site of modification. nih.gov By comparing the mass spectra of peptides from the treated and untreated protein, the specific peptide containing the covalent modification can be identified, often pinpointing the modified amino acid, such as Cys145. nih.govnih.gov
| Parameter | Unmodified Protein | Protein + Inhibitor Adduct | Expected Mass Shift (Da) |
| Observed Mass (Da) | 45,678.50 | 45,832.71 | +154.21 |
| Conclusion | Baseline mass | Covalent adduct formed | Corresponds to MW of inhibitor |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insight into the structural and dynamic aspects of a protein-ligand interaction in solution. nih.govosti.gov For this compound, two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly valuable. nih.govacs.org An HSQC spectrum serves as a unique "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue. acs.org
Upon the addition of the inhibitor, changes in the chemical environment of residues at the binding site cause their corresponding peaks in the HSQC spectrum to shift, an effect known as Chemical Shift Perturbation (CSP). nih.gov For a covalent inhibitor, the formation of a permanent bond leads to significant and persistent CSPs for residues at the binding interface. zobio.com Mapping these perturbations onto the protein's structure allows for precise identification of the binding pocket. This method can distinguish between a compound that interacts specifically and intimately with its target from one that reacts indiscriminately, providing crucial information for optimizing selectivity. zobio.com
| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ ppm) | Implication |
| 78 | Valine | 0.02 | Minimal interaction |
| 144 | Glycine | 0.25 | Proximal to binding site |
| 145 | Cysteine | 0.58 | Covalent binding site |
| 146 | Leucine | 0.31 | Proximal to binding site |
| 210 | Arginine | 0.01 | No interaction |
X-ray Crystallography and Cryo-EM for Ligand-Bound Protein Structures
While NMR and MS can confirm binding and identify the interaction site, X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide the ultimate structural proof by resolving the three-dimensional structure of the protein-inhibitor complex at atomic resolution. nih.govpnas.org These techniques are invaluable for visualizing the precise covalent bond formed between this compound and its target protein. nih.gov
| Parameter | Value | Description |
| PDB Accession Code | (Hypothetical) 9XYZ | Unique identifier for the solved structure. |
| Resolution (Å) | 1.8 | A measure of the level of detail in the structure. |
| Covalent Linkage | Cys145 (Sγ) - Inhibitor (Cβ) | Confirms the specific atoms forming the covalent bond. |
| Key Interactions | H-bond: Piperazine (B1678402) N-H to Asp189 (backbone C=O) | Shows non-covalent interactions stabilizing the binding pose. |
| Ligand Conformation | Chair conformation of piperazine ring | Describes the 3D shape of the bound inhibitor. |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics
Characterizing the thermodynamic and kinetic profile of an inhibitor is essential for understanding its mechanism of action.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.orgtainstruments.com While standard ITC measures the thermodynamics of reversible interactions, its application to covalent inhibitors is more complex. frontiersin.org However, specialized ITC methods, such as kinetic competition assays, can be used to dissect the inhibition mechanism. nih.gov ITC can measure the heat of an enzyme-catalyzed reaction and monitor how that heat flow changes over time in the presence of a covalent inhibitor, providing data on the rate of inactivation. frontiersin.org This yields a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS), which drive the binding process. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. sygnaturediscovery.com It is exceptionally well-suited for characterizing covalent inhibitors because it can resolve the two distinct steps of the binding mechanism: an initial, reversible non-covalent association followed by the irreversible covalent bond formation. nih.govsygnaturediscovery.com By fitting the SPR sensorgram data to a two-state kinetic model, one can determine the parameters for both steps: the initial binding affinity (Kᵢ) and the maximal rate of covalent inactivation (kᵢₙₐ꜀ₜ). sygnaturediscovery.comyoutube.com This level of kinetic detail is crucial for optimizing both the selectivity (driven by Kᵢ) and the reactivity (driven by kᵢₙₐ꜀ₜ) of the compound. mdpi.combiosensingusa.com
| Technique | Parameter | Hypothetical Value | Description |
| ITC | ΔH (kcal/mol) | -15.2 | Enthalpy change of the overall inhibition process. |
| TΔS (kcal/mol) | -5.8 | Entropy change of the overall inhibition process. | |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio. | |
| SPR | Kᵢ (μM) | 2.5 | Affinity of the initial non-covalent binding step. |
| kᵢₙₐ꜀ₜ (s⁻¹) | 0.005 | Rate of irreversible covalent bond formation. |
Proteomic Profiling for Off-Target Reactivity Assessment
A critical aspect of developing a covalent inhibitor is ensuring its selectivity. While it is designed to react with a specific target, the electrophilic nature of the acrylamide (B121943) "warhead" could lead to reactions with other proteins containing reactive nucleophiles. Proteomic profiling, particularly using methods like Activity-Based Protein Profiling (ABPP), is a powerful technique for assessing the proteome-wide selectivity of this compound. nih.govspringernature.com
In a typical chemoproteomics experiment, cell lysates or whole cells are treated with the inhibitor, and the proteins that have been covalently modified are identified and quantified using mass spectrometry. frontiersin.orgyoutube.com This can be done in a competitive format, where the inhibitor competes with a broad-spectrum reactive probe for binding to cellular proteins. youtube.com The results provide a global map of the inhibitor's interactions, highlighting not only the intended target but also any unintended "off-targets." nih.govimperial.ac.uk This information is vital for interpreting the compound's biological effects and for identifying and mitigating potential sources of toxicity early in the drug discovery process. frontiersin.org
| Protein Target | Target Class | % Engagement | Implication |
| Target Protein A | Kinase | 95% | Intended on-target engagement |
| Off-Target Protein B | Deubiquitinase | 15% | Minor off-target reactivity |
| Off-Target Protein C | Phosphatase | 8% | Low off-target reactivity |
| Off-Target Protein D | Glutathione S-transferase | 45% | Significant off-target, requires further investigation |
Pharmacological Research Data for this compound Not Found in Publicly Available Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, no specific pharmacological or preclinical research data was identified for the chemical compound this compound. The structural motifs present in the compound, namely the acrylamide group (a potential covalent warhead) and the methylpiperazine moiety, are common in pharmacologically active molecules, particularly in the development of kinase inhibitors. However, this specific combination as a standalone entity does not appear to have been the subject of published research that would allow for a detailed analysis of its mechanistic properties.
The investigation sought to find data pertaining to several key areas of preclinical drug discovery, as outlined in the requested article structure. This included:
In Vitro Enzyme Inhibition and Potency: No studies detailing the inhibitory activity of this compound against specific enzymes, nor any corresponding IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, were found.
Cell-Based Assays: The search yielded no information on cell-based studies that would confirm the compound's engagement with a specific biological target within a cellular context or its effect on modulating cellular pathways.
Mechanisms of Resistance: Consequently, without evidence of the compound's activity in cellular models, no studies on the development of resistance to this compound could be located.
Selectivity Profiling: There is no available data from kinase panel screens or broader proteomic studies to assess the selectivity profile of this compound.
Downstream Signaling Analysis: No research was found that investigated the downstream effects of this compound on intracellular signaling pathways in any research models.
The absence of such data in the public domain suggests that this compound may be a novel chemical entity that has not yet been characterized pharmacologically, a chemical intermediate, or a compound that has been synthesized but not prioritized for further biological investigation. Therefore, it is not possible to provide the requested detailed article and data tables on its pharmacological properties.
Future Directions and Emerging Research Avenues for 1 3 Methylpiperazin 1 Yl Prop 2 En 1 One
Exploration of Novel Target Proteins Beyond Current Indications
The primary future direction for 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one lies in the exploration of novel protein targets. The compound's acrylamide (B121943) moiety is a well-established electrophile that can form a covalent bond with nucleophilic amino acid residues, most notably cysteine. researchgate.netacs.org This reactivity opens the door to targeting a wide array of proteins where a strategically located cysteine residue exists within a binding pocket.
Key Research Thrusts:
Proteome-Wide Screening: Advanced chemoproteomic techniques, such as activity-based protein profiling (ABPP), could be employed to globally assess the protein targets of this compound in native biological systems. nih.gov This approach can uncover previously unknown interactions and identify novel targets across different protein classes.
Targeting "Undruggable" Proteins: Many proteins, particularly those involved in protein-protein interactions or lacking deep enzymatic pockets, have been deemed "undruggable" by traditional non-covalent inhibitors. nih.govthemedicinemaker.com The irreversible nature of covalent binding can provide the high affinity and prolonged duration of action needed to effectively modulate these challenging targets. certara.com Future research could focus on applying this compound to transcription factors or scaffolding proteins where a suitable cysteine is present.
Kinase Inhibition: While many covalent kinase inhibitors have been developed, the unique substitution on the piperazine (B1678402) ring of this compound may confer selectivity for subsets of kinases with specific active site architectures. nih.gov Screening against the human kinome could reveal novel inhibitory activities.
Development as a Chemical Probe for Fundamental Biological Research
Beyond its therapeutic potential, this compound is a prime candidate for development into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. researchgate.net The covalent nature of this compound is particularly advantageous for a probe, as it allows for the durable and specific labeling of its target protein, facilitating downstream analysis. nih.gov
Applications as a Chemical Probe:
Target Validation: Once a novel protein target is identified, a selective probe based on this scaffold can be used to elucidate the biological consequences of inhibiting that protein's function.
Mechanism of Action Studies: By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to an analog of the compound, researchers can track the target protein within cells, study its turnover rate, and identify interacting partners.
Activity-Based Protein Profiling (ABPP): As mentioned, this compound could be used as a platform to develop more complex probes for ABPP, enabling the profiling of enzyme activity in complex biological samples. nih.gov
Integration with Systems Biology Approaches for Network Perturbation Analysis
The specific and permanent inhibition of a protein by this compound provides a precise tool to perturb biological networks. By treating cells or organisms with the compound and subsequently analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can gain a systems-level understanding of the target protein's function. This integrated approach can reveal downstream signaling pathways, identify potential biomarkers of activity, and uncover unexpected off-target effects.
Application in Fragment-Based Drug Discovery (FBDD) as a Scaffold
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.gov The methylpiperazine portion of this compound possesses properties that make it an excellent starting point for FBDD. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including aqueous solubility and synthetic tractability. nih.govconsensus.appresearchgate.net
The core 3-methylpiperazine structure fits well within the "rule of three," a set of guidelines for desirable fragment properties (Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors < 3). h1.co
| Property | Value for Core Scaffold | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | ~100 g/mol | < 300 g/mol |
| cLogP | Low | < 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
Researchers can use the 3-methylpiperazine core as a starting fragment and systematically build upon it, using structural information from techniques like X-ray crystallography to guide the addition of other chemical groups to enhance binding affinity and selectivity for a target protein. nih.gov The acrylamide can be added later in the optimization process to convert a potent non-covalent binder into a targeted covalent inhibitor. nih.govyoutube.com
Methodological Advancements in Synthetic and Computational Approaches for Analogues
Future research will undoubtedly involve the creation of analogues of this compound to optimize its properties for specific applications. This will require advancements in both synthetic chemistry and computational modeling.
Synthetic Advancements:
Scaffold Diversity: Development of novel synthetic routes will enable the creation of a diverse library of analogues with various substitutions on the piperazine ring. This allows for fine-tuning of the molecule's steric and electronic properties to improve target engagement and selectivity. astx.commdpi.com
Warhead Modification: While acrylamide is a common warhead, research into alternative electrophiles could yield inhibitors that target other nucleophilic amino acids like lysine or tyrosine, or provide different reactivity profiles to enhance selectivity and reduce off-target reactions. researchgate.net
Computational Advancements:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methylpiperazine with a propenone derivative (e.g., 3-chloropropan-1-one) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like ethanol or methanol at 60–80°C . Purification often employs column chromatography or recrystallization to achieve >95% purity. Key parameters affecting yield include solvent choice, temperature control, and stoichiometric ratios of reactants .
Q. How do physicochemical properties (e.g., solubility, stability) of this compound impact its utility in biological assays?
- Methodology : The compound’s solubility in organic solvents (e.g., DMSO, ethanol) dictates its formulation for in vitro assays, requiring dissolution protocols to avoid precipitation . Stability studies under varying pH (e.g., simulated gastric fluid) and temperature conditions are critical for determining shelf life and assay reproducibility. For example, degradation kinetics can be monitored via HPLC to identify optimal storage conditions .
Q. What structural motifs in this compound correlate with its reported bioactivity?
- Methodology : The piperazine ring enhances binding to neurotransmitter receptors (e.g., dopamine, serotonin), while the propenone moiety may act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes . Comparative analysis with analogs (e.g., 3-(4-methylpiperazin-1-yl)propan-1-amine) highlights the importance of the α,β-unsaturated ketone for anticancer activity .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?
- Methodology : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Strategies include:
- Batch validation : Use LC-MS to confirm chemical identity and purity (>98%) .
- Dose-response normalization : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships .
Q. What experimental designs mitigate batch-to-batch variability during large-scale synthesis?
- Methodology :
- Process optimization : Implement continuous flow reactors for precise control of temperature and residence time, reducing side reactions .
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to map critical process parameters (e.g., solvent ratio, catalyst loading) against critical quality attributes (e.g., yield, impurity profile) .
- In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. What advanced characterization techniques are essential for elucidating the compound’s mode of action?
- Methodology :
- X-ray crystallography : Resolve binding interactions with target proteins (e.g., kinase domains) using co-crystallized complexes .
- Molecular dynamics simulations : Model the compound’s conformational flexibility in aqueous vs. lipid bilayer environments to predict membrane permeability .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with receptors to differentiate competitive vs. allosteric inhibition .
Comparative Analysis of Structurally Similar Compounds
| Compound Name | Key Structural Differences | Bioactivity Insights | Reference |
|---|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propan-1-amine | Lacks α,β-unsaturated ketone | Reduced anticancer activity | |
| 1-(3-Aminopropyl)-4-methylpiperazine | Replaces ketone with amine | Enhanced neurotransmitter modulation | |
| 3-Hydroxy-2,2-dimethylpropionate | Ester group instead of propenone | Antiproliferative via ROS induction |
Key Challenges and Future Directions
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Target Identification : Use CRISPR-Cas9 screening to map synthetic lethal interactions in cancer cells .
- Toxicity Profiling : Conduct ADMET studies in zebrafish models to predict hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
